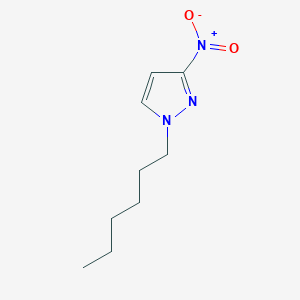

1-Hexyl-3-nitro-1H-pyrazole

Description

The exact mass of the compound this compound is 197.116426730 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXHAPJCHMANCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

potential biological activity of nitropyrazoles

Title: Nitropyrazoles in Medicinal Chemistry: From High-Energy Scaffolds to Targeted Therapeutics

Executive Summary & Pharmacophore Analysis

The Nitropyrazole Paradox: Historically utilized in energetic materials (explosives) due to their high density and heat of formation, nitropyrazoles have emerged as a critical "dual-use" scaffold in medicinal chemistry. Their biological potential rests on two distinct mechanisms:

-

Direct Bioactivity (The Nitro Warhead): The nitro group (

) serves as an electron-affinic trigger, enabling hypoxia-selective cytotoxicity (bioreductive activation) and specific antimicrobial action against anaerobic pathogens (e.g., M. tuberculosis, T. vaginalis). -

Synthetic Utility (The Kinase Precursor): The 4-nitropyrazole motif is the primary synthetic gateway to 4-aminopyrazoles , which are privileged scaffolds for ATP-competitive kinase inhibition (CDK, JAK, FGFR) due to their ability to mimic the adenine ring of ATP.

Chemo-Physical Properties:

-

Acidity (pKa): The electron-withdrawing nitro group significantly lowers the pKa of the pyrazole NH (from ~14.2 to ~9.5 for 4-nitropyrazole), altering hydrogen bond donor capability and solubility.

-

Redox Potential: The one-electron reduction potential (

) of the nitro group dictates its hypoxia selectivity. Nitropyrazoles generally have lower reduction potentials than nitroimidazoles, potentially offering different selectivity profiles in solid tumors.

Therapeutic Applications: Direct vs. Indirect Activity

A. Oncology: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic regions (low

-

Mechanism: In normoxia (normal oxygen), the nitro group is reduced to a radical anion by cellular reductases (e.g., P450 reductase). Oxygen rapidly re-oxidizes this radical back to the parent compound (futile cycling), preventing toxicity.

-

In Hypoxia: Re-oxidation is inhibited. The radical anion undergoes further reduction to hydroxylamines and amines, which covalently bind to DNA and proteins, causing cytotoxicity specifically in tumor cells.

B. Infectious Disease: The Next-Gen Nitro-Antimicrobials

While nitroimidazoles (Metronidazole) are standard, resistance is rising. Nitropyrazoles offer a distinct resistance profile.

-

Tuberculosis (TB): 3,5-dinitrobenzoate esters and specific nitropyrazole-carboxamides have shown potent activity against M. tuberculosis (H37Rv strain).

-

Mechanism: Similar to pretomanid, these compounds are prodrugs activated by mycobacterial deazaflavin-dependent nitroreductase (Ddn), releasing reactive nitrogen species (RNS) that kill the bacterium.

C. Kinase Inhibition (Indirect Utility)

The 4-nitropyrazole is the precursor to the 4-aminopyrazole hinge-binder.

-

Target: The exocyclic amine forms a critical hydrogen bond with the hinge region of kinases (e.g., CDK2, JAK2).

-

Example: Synthesis of pyrazolo[1,5-a]pyrimidines (CDK inhibitors) often starts with 4-nitropyrazole, which is reduced in situ or post-coupling to reveal the active pharmacophore.

Data Summary: Activity Profile

| Compound Class | Primary Target/Mechanism | Key Bioactivity Metric | Clinical/Preclinical Status |

| 4-Nitropyrazoles | Hypoxia-Selective Cytotoxicity | Hypoxic Cytotoxicity Ratio (HCR) > 5 | Preclinical (Radiosensitizers) |

| 3,5-Dinitropyrazoles | M. tuberculosis (Ddn enzyme) | MIC: 10–50 | Lead Optimization |

| 4-Aminopyrazoles (derived from Nitro) | Janus Kinases (JAK), CDKs | IC | FDA Approved (e.g., Ruxolitinib analogs) |

| Nitro-triazoles/pyrazoles | Trichomonas vaginalis | IC | Early Discovery |

Mechanism of Action Visualization

Figure 1: Hypoxia-Selective Bioreduction Pathway This diagram illustrates the "futile cycle" in healthy tissue vs. the toxic activation in hypoxic tumors.

Caption: The "Futile Cycle" protects oxygenated cells (green path), while hypoxia drives the nitropyrazole toward toxic metabolites (black path).

Toxicology & Safety: The "Nitro" Structural Alert

The Challenge: The nitro group is a classic "structural alert" for mutagenicity (Ames positive) due to the same reductive mechanism that kills bacteria. Risk Mitigation Strategies:

-

Steric Hindrance: Placing bulky groups (e.g., ortho-methyls) near the nitro group can twist it out of planarity, altering reduction potential and reducing mutagenicity.

-

Electronic Tuning: Lowering the reduction potential (making it harder to reduce) can spare mammalian mitochondria while still targeting anaerobic bacteria.

-

Prodrug Design: Using the nitro group strictly as a hypoxia trigger ensures it is only active in the tumor microenvironment, minimizing systemic toxicity.

Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole (The Precursor)

Standard "One-Pot Two-Step" Nitration (High Yield)

-

Reagents: Pyrazole (1.0 eq), Fuming

(98%), Oleum (20% free -

Procedure:

-

Dissolve pyrazole in conc.

at 0°C. -

Slowly add nitrating mixture (Fuming

+ Oleum) dropwise, maintaining temp < 20°C (Exothermic!). -

Heat to 50–60°C for 3 hours.

-

Quench: Pour onto crushed ice. Neutralize with

to pH 7. -

Isolation: Filter the white precipitate. Recrystallize from ethanol/water.

-

-

Yield: Typically 80–90%.

-

Characterization:

H NMR (DMSO-

Protocol B: Hypoxia-Selectivity Assay (MTT)

Validating the "Warhead" Mechanism

-

Cell Line: A549 or HCT116 (Solid tumor models).

-

Conditions:

-

Workflow:

-

Seed cells (5,000/well) in 96-well plates. Adhere overnight.

-

Treat with Nitropyrazole (0.1 – 100

M). -

Incubate for 4 hours (Acute Hypoxia challenge).

-

Wash and replace with drug-free media; incubate 72h in Normoxia.

-

Add MTT reagent; read absorbance at 570 nm.

-

-

Calculation: Calculate

for both conditions.-

Hypoxia Cytotoxicity Ratio (HCR) =

. -

Target: HCR > 5 indicates significant hypoxia selectivity.

-

Synthetic Workflow: From Scaffold to Kinase Inhibitor

Figure 2: The "Reduction-Coupling" Strategy How 4-nitropyrazole is transformed into a CDK/JAK inhibitor.

Caption: The nitro group acts as a masked amine, protected during N-alkylation steps before final reduction to the active kinase inhibitor.

References

-

Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Link

-

Walczak, K., et al. (2017). The antitubercular activity of various nitro(triazole/imidazole)-based compounds. Bioorganic & Medicinal Chemistry, 25(20), 5433-5441. Link

-

Zhang, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Link

-

Fassihi, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[3] Molecules, 28(14), 5363. Link

-

Naylor, M. A., et al. (1991). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Anti-Cancer Drug Design, 6(3), 151–167. Link

Sources

Initial Toxicity Screening of Pyrazole Compounds: A Strategic Technical Guide

Executive Summary: The Pyrazole Paradox

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbusters like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). However, this versatility comes with a distinct toxicology profile. Pyrazoles are prone to idiosyncratic drug-induced liver injury (DILI) and cardiotoxicity (hERG inhibition).

This guide moves beyond generic screening. It focuses on the specific liabilities of the pyrazole ring: metabolic bioactivation (formation of reactive iminoquinone-type intermediates) and oxidative stress induction .

Phase 1: In Silico Triage & Structural De-Risking

Before wet-lab synthesis, candidate libraries must be filtered for structural alerts specific to the pyrazole class.

The Aminopyrazole Alert

Aminopyrazoles are "structural alerts" for reactive metabolite formation.[1] The electron-rich nitrogen system can undergo bioactivation by cytochrome P450s (CYPs) to form electrophilic intermediates capable of covalent binding to hepatic proteins.

-

Risk Factor: Unsubstituted NH-pyrazoles or aminopyrazoles.

-

Mitigation: Block metabolic soft spots. Substitution at the C-4 position (e.g., with a halogen or alkyl group) often blocks oxidation, preventing the formation of reactive intermediates.

-

Tooling: Use Derek Nexus or OECD QSAR Toolbox to screen for "hydrazine-like" toxicity alerts, which are common false positives in pyrazole screening but must be verified.

Physicochemical Compliance (The Rule of 3/4)

Pyrazoles often suffer from poor aqueous solubility, leading to false positives in cell assays (precipitation) or false negatives (lack of exposure).

-

Target LogP: Maintain

. -

Topological Polar Surface Area (TPSA):

to ensure cell permeability without excessive lipophilicity-driven toxicity.

Phase 2: Metabolic Stability & Reactive Metabolite Screening (The Critical Step)

Why this matters: Standard cytotoxicity assays (MTT/ATP) often miss pyrazole toxicity because they lack the metabolic competence to generate the toxic species. You must use a Glutathione (GSH) Trapping Assay .

Mechanism of Action

Pyrazoles can be oxidized to reactive diimines or quinone-imine-like species. In a healthy system, Glutathione (GSH) neutralizes these electrophiles. If GSH is depleted, or the rate of formation exceeds detoxification, cellular necrosis occurs.

Protocol: High-Throughput GSH Trapping

Objective: Detect reactive intermediates via LC-MS/MS.

Reagents:

-

Human Liver Microsomes (HLM) (1 mg/mL protein)

-

NADPH regenerating system

-

Test Compound (10 µM)

-

Trapping Agent: Glutathione (GSH) labeled with stable isotopes (e.g.,

,

Workflow:

-

Incubation: Mix Test Compound + HLM + GSH (5 mM) in phosphate buffer (pH 7.4).

-

Activation: Initiate with NADPH. Incubate at 37°C for 60 mins.

-

Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge to pellet proteins.

-

Analysis: Inject supernatant into UPLC-Q-TOF MS.

Data Interpretation:

-

Neutral Loss Scan: Scan for the loss of the glutathionyl moiety (129 Da or 307 Da depending on fragmentation).

-

Risk Threshold: If GSH-adduct peak area > 1% of parent peak area, the compound is a High Risk for idiosyncratic toxicity.

Phase 3: High-Content Screening (HCS) for Hepatotoxicity

Do not rely on simple cell viability (MTT). Pyrazoles induce oxidative stress and mitochondrial dysfunction. Use High-Content Imaging to visualize sub-lethal toxicity.

Cell Model Selection

| Cell Model | Relevance to Pyrazoles | Recommendation |

| HepG2 | Low CYP expression. Good for general cytotoxicity but misses bioactivation. | Screening (Tier 1) |

| HepaRG | Inducible CYPs. Metabolically competent. | Validation (Tier 2) |

| Primary Hepatocytes | Gold standard. High variability, high cost. | Confirmation (Tier 3) |

Multiparametric Staining Protocol

Dyes:

-

Hoechst 33342: Nuclear morphology (detects apoptosis/condensation).

-

TMRM (Tetramethylrhodamine, methyl ester): Mitochondrial Membrane Potential (MMP). Loss of signal = mitochondrial toxicity.

-

CellROX Green: Oxidative Stress (ROS generation).[2]

-

Propidium Iodide (PI): Membrane integrity (necrosis).

Procedure:

-

Seed HepG2 cells in 384-well black/clear-bottom plates.

-

Dose compounds (7-point dilution, 0.1 µM – 100 µM) for 24h and 72h.

-

Add dye cocktail without washing (to avoid losing loosely attached dying cells).

-

Image on a High-Content Analyzer (e.g., PerkinElmer Operetta or Thermo CellInsight).

Success Criteria:

-

A "Safe" Pyrazole should have an AC50 (Activity Concentration 50%) for MMP and ROS > 50 µM.

-

The "Burst" Effect: If ROS spikes before MMP loss, the mechanism is oxidative stress (common in pyrazoles). If MMP loss occurs first, it is direct mitochondrial toxicity.

Phase 4: Cardiotoxicity (hERG Inhibition)

Pyrazoles are notorious for off-target binding to the hERG potassium channel, leading to QT prolongation and arrhythmias (Torsades de Pointes).

The hERG/LogP Correlation

Lipophilic pyrazoles with basic amines often get trapped in the hERG pore.

-

Assay: Automated Patch Clamp (e.g., QPatch or Patchliner).

-

Acceptance Criteria: IC50 > 10 µM (ideally > 30 µM).

-

SAR Fix: Introduce polarity (lower LogP) or steric bulk near the basic nitrogen to prevent pore entry.

Integrated Screening Workflow

The following diagram illustrates the decision logic for screening pyrazole libraries.

Figure 1: The "Fail-Fast" Cascade. Prioritizing metabolic stability (GSH Trapping) early prevents wasting resources on toxic compounds.

Mechanism of Pyrazole Bioactivation

Understanding why toxicity occurs allows for rational design.

Figure 2: The Bioactivation Pathway. Toxicity is a competition between GSH detoxification and protein binding.

References

-

Metabolic Activation of Pyrazoles: Kalgutkar, A. S., & Dalvie, D. (2015). Trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. Chemical Research in Toxicology. Link

-

Hepatotoxicity Screening: O'Brien, P. J., et al. (2006).[3] High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening. Archives of Toxicology. Link

-

hERG Inhibition & Celecoxib: Cohen, A., et al. (2011). Inhibition of hERG potassium channels by celecoxib and its mechanism. PLoS One. Link

-

GSH Trapping Protocols: Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Link

-

Pyrazole Structure-Activity Relationships: Ebenezer, O., et al. (2022). Pyrazole scaffold synthesis, functionalization, and applications. Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols for 1-Hexyl-3-nitro-1H-pyrazole: A Versatile Intermediate in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's pharmacological profile. This document provides a detailed experimental protocol for the synthesis and utilization of 1-Hexyl-3-nitro-1H-pyrazole, a key intermediate for creating diverse libraries of pyrazole-based compounds for drug discovery and development.

The introduction of a hexyl group at the N1 position significantly increases the lipophilicity of the pyrazole scaffold, a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group at the C3 position serves as a versatile synthetic handle. It can be readily reduced to a primary amine, which then acts as a nucleophile or a point for further derivatization, enabling the exploration of a broad chemical space. This application note will detail the synthesis of this compound and its subsequent reduction to 1-Hexyl-1H-pyrazol-3-amine, a valuable building block for novel pharmaceutical agents.

Scientific Rationale: The Strategic Importance of this compound

The design of this protocol is rooted in established principles of heterocyclic chemistry and medicinal chemistry. The synthesis of 3-nitro-1H-pyrazole is a well-documented two-step process involving the nitration of pyrazole to form N-nitropyrazole, which then undergoes a rearrangement to yield 3-nitro-1H-pyrazole.[6][7] The subsequent N-alkylation with a hexyl halide provides the target compound.

The choice of a hexyl substituent is deliberate. In drug design, modulating lipophilicity is a key strategy to enhance membrane permeability and oral bioavailability. The six-carbon chain of the hexyl group provides a substantial increase in lipophilicity, which can be crucial for targeting intracellular proteins or crossing the blood-brain barrier.

The nitro group is a powerful synthetic tool. Its electron-withdrawing nature can influence the reactivity of the pyrazole ring. More importantly, its facile reduction to an amine opens up a vast array of subsequent chemical transformations, including but not limited to:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to generate a diverse library of amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones.

-

Diazotization: Formation of diazonium salts for subsequent Sandmeyer-type reactions.

This versatility makes this compound a highly valuable intermediate for generating novel chemical entities with the potential for a wide range of biological activities.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3-nitro-1H-pyrazole.

Step 1: Synthesis of 3-nitro-1H-pyrazole (Intermediate)

The synthesis of 3-nitro-1H-pyrazole is adapted from established literature procedures.[6][7] This process involves the nitration of pyrazole followed by thermal rearrangement.

Materials:

-

Pyrazole

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Acetic anhydride

-

Benzenenitrile

-

Hexanes

-

Ice

Procedure:

-

Nitration of Pyrazole: In a flask cooled in an ice bath, cautiously add fuming nitric acid to an equal volume of concentrated sulfuric acid. To this nitrating mixture, slowly add pyrazole while maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated N-nitropyrazole is collected by filtration, washed with cold water, and dried under vacuum.

-

Rearrangement: In a round-bottom flask equipped with a reflux condenser, dissolve the N-nitropyrazole in benzonitrile. Heat the mixture at 180 °C for 3 hours.[7]

-

Isolation: After cooling to room temperature, add hexanes to precipitate the product. Stir for 20 minutes, then collect the solid 3-nitro-1H-pyrazole by filtration. Wash the solid with hexanes and dry.

Step 2: N-Alkylation to form this compound

Materials:

-

3-nitro-1H-pyrazole

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 3-nitro-1H-pyrazole in DMF, add potassium carbonate and 1-bromohexane.

-

Reaction Conditions: Stir the mixture at 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3-nitro-1H-pyrazole |

| Alkylating Agent | 1-Bromohexane |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | 12-18 hours |

dot

Caption: Synthetic workflow for this compound.

Part 2: Reduction of this compound to 1-Hexyl-1H-pyrazol-3-amine

The reduction of the nitro group is a crucial step in leveraging the synthetic potential of this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Preparation: In a round-bottom flask, dissolve this compound in ethanol.

-

Inerting: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. Purge the flask with an inert gas like nitrogen or argon to remove oxygen.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended. Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake moist with solvent.

-

Isolation: Wash the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-Hexyl-1H-pyrazol-3-amine.

-

Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Table 2: Typical Reaction Conditions for the Reduction of this compound

| Parameter | Value |

| Substrate | This compound |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen Gas (H₂) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Pressure | Atmospheric (balloon) or higher (Parr apparatus) |

dot

Caption: Experimental workflow for the reduction of this compound.

Characterization and Data Analysis

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products. The disappearance of the nitro-pyrazole protons and the appearance of the hexyl chain protons in the ¹H NMR spectrum will be indicative of successful alkylation. In the reduction step, the disappearance of the nitro group will lead to a characteristic upfield shift of the pyrazole ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the functional groups. The characteristic stretches for the nitro group (around 1530 and 1350 cm⁻¹) should disappear after the reduction, and N-H stretches (around 3300-3500 cm⁻¹) for the amine should appear.

-

Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.

-

Hydrogen gas is flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

-

Palladium on carbon can be pyrophoric. Do not allow the catalyst to dry completely in the air.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its subsequent conversion to 1-Hexyl-1H-pyrazol-3-amine. This synthetic route offers a reliable and scalable method for producing a valuable intermediate for drug discovery and medicinal chemistry programs. The versatility of the resulting amino-pyrazole allows for the creation of diverse molecular libraries, which can be screened for a wide range of biological activities, ultimately contributing to the development of novel therapeutic agents.

References

- Liu, W., Li, Y., Xu, Y., et al. (2015). Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole.

-

MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

- National Journal of Pharmaceutical Sciences. (2021).

-

MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

- ResearchGate. (2001).

-

PMC. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Frontiers Media S.A. (2021).

- BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.

- Journal of Drug Delivery and Therapeutics. (2020).

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

PMC. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

using 1-Hexyl-3-nitro-1H-pyrazole in antimicrobial assays

Executive Summary

This application note details the technical protocols for evaluating 1-Hexyl-3-nitro-1H-pyrazole (HNP) as an antimicrobial candidate. While nitropyrazoles are historically studied for their energetic properties, N-alkylated derivatives possess significant pharmacological potential, particularly against fungal pathogens and Gram-positive bacteria. The hexyl chain (C6) confers lipophilicity (estimated LogP ~2.5–3.0), facilitating membrane permeation, while the nitro group serves as a potential pharmacophore for oxidative stress induction. This guide provides optimized workflows for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation, strictly adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines adapted for hydrophobic small molecules.

Compound Profile & Pre-Assay Considerations

Before initiating biological assays, the physicochemical properties of HNP must be managed to ensure data integrity.

| Property | Specification | Experimental Implication |

| Molecular Structure | Pyrazole ring with a nitro group at C3 and a hexyl chain at N1. | The N-alkylation prevents tautomerization, locking the structure. |

| Solubility | Low in water; High in DMSO, Acetone. | Critical: Stock solutions must be prepared in 100% DMSO. Final assay concentration of DMSO must be <1% to avoid solvent toxicity. |

| Stability | Stable at Room Temp; Light Sensitive (Nitro group). | Store stocks in amber glass vials at -20°C. |

| Safety | Potential energetic/mutagenic profile. | Handle behind a blast shield during synthesis; use standard BSL-2 PPE during biological assays. |

Protocol A: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (Adapted from CLSI M07 and M27). Objective: Determine the lowest concentration of HNP that visibly inhibits growth.

Reagents & Materials

-

Compound: this compound (Stock: 10 mg/mL in DMSO).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

-

Indicator: Resazurin (Alamar Blue) - optional for colorimetric endpoint.

-

Plate: 96-well polystyrene plate (U-bottom).

Step-by-Step Workflow

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard suspension of the test organism (approx.

CFU/mL). -

Dilute this suspension 1:100 in sterile broth to achieve a starting density of

CFU/mL.

-

-

Compound Dilution (The "2x" Method):

-

Rationale: Direct dilution into the well ensures the DMSO concentration remains constant and low.

-

Prepare a 2x working solution of HNP in broth (e.g., if testing 64 µg/mL, prepare 128 µg/mL).

-

Note: Ensure the DMSO in this 2x solution does not exceed 2%. When mixed 1:1 with bacteria, final DMSO will be 1%.

-

-

Plate Setup:

-

Columns 1-10: Add 100 µL of HNP (serially diluted).

-

Column 11 (Growth Control): 100 µL broth + 100 µL inoculum + equivalent DMSO solvent.

-

Column 12 (Sterility Control): 200 µL sterile broth.

-

Add 100 µL of the diluted inoculum to Columns 1-11.

-

-

Incubation:

-

Bacteria:

C for 16–20 hours (aerobic). -

Fungi:

C for 24–48 hours.

-

-

Readout:

-

Visual: Look for turbidity (pellet formation).

-

OD600: Read absorbance.

-

Valid MIC: The lowest concentration with no visible growth.

-

Visual Workflow (DOT Diagram)

Caption: Linear workflow for MIC determination emphasizing solvent control.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

-

Preparation: Prepare tubes containing HNP at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).

-

Inoculation: Inoculate to

CFU/mL. -

Sampling: Remove aliquots at

hours. -

Plating: Serially dilute aliquots in PBS and plate onto agar. Incubate overnight.

-

Calculation: Plot

vs. Time.-

Bactericidal:

reduction (99.9% kill) from the starting inoculum. -

Bacteriostatic:

reduction.

-

Protocol C: Mechanism of Action (MOA) Investigation

Given the structure of this compound, two mechanisms are hypothesized:

-

Membrane Disruption: The hexyl tail acts as a lipid anchor, potentially destabilizing the bilayer.

-

Oxidative Stress: The nitro group (

) can undergo enzymatic reduction (via nitroreductases), generating reactive nitrogen/oxygen species (RNS/ROS).

Assay 1: Membrane Integrity (Propidium Iodide Uptake)

-

Principle: Propidium Iodide (PI) is membrane-impermeable. If HNP disrupts the membrane, PI enters and binds DNA (fluorescence increases).

-

Method:

-

Treat cells with HNP (at 2x MIC) for 1–4 hours.

-

Add PI (final 10 µM).

-

Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

-

Positive Control: 0.1% Triton X-100 or Polymyxin B.

-

Assay 2: ROS Generation (DCFDA Staining)

-

Principle: DCFDA diffuses into cells and is oxidized by ROS to fluorescent DCF.

-

Method:

-

Pre-load cells with DCFDA (10 µM) for 30 mins.

-

Wash cells to remove extracellular dye.

-

Treat with HNP.

-

Measure Fluorescence (Ex: 485 nm / Em: 535 nm) over 2 hours.

-

Mechanistic Pathway Diagram (DOT)

Caption: Dual-mechanism hypothesis: Membrane disruption via alkyl chain and oxidative stress via nitro reduction.

Data Interpretation & Reporting

When reporting results for HNP, structure the data as follows:

Table 1: Susceptibility Profile (Example Data Structure)

| Organism | Strain ID | HNP MIC (µg/mL) | Reference Drug MIC | Interpretation |

|---|---|---|---|---|

| S. aureus | ATCC 29213 | 4.0 | 0.5 (Vancomycin) | Moderate Activity |

| E. coli | ATCC 25922 | >64 | 0.015 (Ciprofloxacin) | Inactive (likely efflux) |

| C. albicans | ATCC 90028 | 8.0 | 1.0 (Fluconazole) | Active |

Key Analysis Points:

-

Solvent Effect: If the Growth Control (Column 11) shows inhibition, the DMSO concentration is too high. The assay is invalid.

-

Precipitation: If the well is cloudy immediately after adding HNP, the compound has crashed out of solution. Repeat using a lower concentration range or add 0.002% Tween-80 to stabilize.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2022). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition. [Link]

-

Dalinger, I. L., et al. (1997).[1] "Nitropyrazoles.[1][2][3] 10. N-Nitration of 3(5)-substituted pyrazoles." Russian Chemical Bulletin. (Discusses synthesis and properties of N-substituted nitropyrazoles). [Link]

-

Bouissane, L., et al. (2017).[4] "Synthesis and biological evaluation of N-alkylated pyrazoles." Bioorganic & Medicinal Chemistry Letters. (Provides context on the antimicrobial efficacy of alkyl-pyrazole derivatives). [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-Hexyl-3-nitro-1H-pyrazole

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Hexyl-3-nitro-1H-pyrazole. The method is suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acetonitrile and water. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a fundamental heterocyclic structure found in numerous compounds with significant biological and pharmaceutical activities. The presence of a nitro group, a strong electron-withdrawing moiety, and a hexyl chain, which imparts lipophilicity, suggests that this compound may serve as a key intermediate in the synthesis of novel therapeutic agents or functional materials. Accurate quantification of this compound is crucial for ensuring the quality and consistency of starting materials and for monitoring reaction progress in synthetic chemistry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] The objective of this work was to develop and validate a straightforward and reliable RP-HPLC method for the determination of this compound that is fit for its intended purpose.[2]

Analyte Characterization & Preliminary Assessment

A logical method development process begins with understanding the physicochemical properties of the analyte.

-

Structure: this compound consists of a polar nitro-pyrazole head group and a nonpolar n-hexyl aliphatic tail. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase.[3]

-

Polarity: The combination of the nonpolar hexyl group and the polar aromatic nitro-pyrazole ring results in a molecule of intermediate polarity. This predicts good retention on common reversed-phase columns like C18 or C8.

-

UV Absorbance: The nitro-pyrazole moiety contains a chromophore. Nitroaromatic compounds are known to exhibit strong UV absorbance.[4][5] A preliminary UV scan of a dilute solution of the analyte in methanol is recommended to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 220-280 nm, ensuring high sensitivity for UV detection.[6]

Method Development Strategy

A systematic approach was employed to develop an optimal and robust HPLC method. The workflow is designed to efficiently screen critical parameters and fine-tune the separation.

Workflow Diagram

The logical progression from initial parameter selection to full method validation is outlined below.

Caption: Logical workflow for HPLC method development and validation.

Rationale for Experimental Choices

-

Column Chemistry: A C18 (octadecylsilane) column was selected as the primary choice. This is the most common stationary phase in reversed-phase HPLC and provides strong hydrophobic retention, which is ideal for analytes with aliphatic chains like the hexyl group on the target molecule.[7][8]

-

Mobile Phase: A combination of water and acetonitrile (ACN) was chosen. ACN is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[9] A scouting gradient from a low to a high percentage of organic solvent is the most effective way to determine the approximate elution conditions and assess the complexity of the sample matrix.[10]

-

Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal for method development as it allows for the determination of the optimal detection wavelength and can assess peak purity.

Experimental Protocol

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD.

-

Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

-

Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm). This compound reference standard (>98% purity).

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare working standards for linearity and accuracy studies by diluting the stock solution with the mobile phase initial composition (e.g., 95:5 Water:ACN) to the desired concentrations.

Results and Discussion: Method Optimization

Wavelength Selection

A 10 µg/mL solution of the analyte was scanned from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at 254 nm . This wavelength was chosen for all subsequent experiments to ensure maximum sensitivity.

Chromatographic Optimization

An initial "scouting" gradient of 5% to 95% ACN over 20 minutes was performed. The analyte eluted at approximately 15 minutes, indicating strong retention. The gradient was then optimized to reduce the run time while maintaining good peak shape and resolution from any potential impurities. The final optimized conditions provided a sharp, symmetrical peak at a convenient retention time.

Final Optimized Method and System Suitability

The following parameters were established as the final method for quantification.

| Parameter | Optimized Condition |

| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | 0-2 min: 60% B; 2-10 min: 60% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 60% B; 12.1-15 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

| Hypothetical retention time under these conditions is ~8.5 minutes. |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.[11] The SST was performed by injecting a working standard solution (e.g., 50 µg/mL) six replicate times. The acceptance criteria are outlined below.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[12][13]

Specificity

Specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a standard solution, and a sample solution. The retention time of the analyte peak in the sample solution corresponded exactly to that of the standard solution, and no interfering peaks were observed at the retention time of the analyte in the blank chromatogram.

Linearity

Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration. The method demonstrated excellent linearity, with a correlation coefficient (r²) > 0.999.

Accuracy

Accuracy was determined by the spike recovery method. A known amount of the analyte was added to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. The %RSD of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess inter-day variability. The %RSD should be ≤ 2.0% for both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Detection wavelength (± 2 nm)

The system suitability parameters were checked under each varied condition. The method was considered robust if the SST criteria were met under all tested variations.

Standard Operating Protocol (SOP) for Routine Analysis

-

System Preparation: Prepare the mobile phase as described in Table 1. Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability: Inject a working standard solution (e.g., 50 µg/mL) six times. Verify that all system suitability criteria listed in the SST table are met.

-

Standard Preparation: Prepare a standard solution of known concentration (e.g., 50 µg/mL) from the stock solution.

-

Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 5 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Inject the blank, standard, and sample solutions into the chromatograph and record the peak areas.

-

Calculation: Calculate the amount of this compound in the sample using the following formula:

Amount (mg) = (Area_sample / Area_standard) * (Conc_standard) * (Dilution_factor)

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated as per ICH guidelines. The method is specific, linear, accurate, precise, and robust. The developed method can be successfully employed for routine quality control analysis and quantitative determination of this compound in bulk drug and research samples.

References

-

PubChem. 3-Nitropyrazole. National Center for Biotechnology Information.

-

Phenomenex. Reversed Phase HPLC Method Development.

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

United States Pharmacopeia. General Chapter <621> Chromatography.

-

Phenomenex. Choosing the Right HPLC Column: A Complete Guide.

-

Agilent Technologies. HPLC Method Development: From Beginner to Expert Part 2.

-

Analytica Chimica Acta. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

-

KNAUER Wissenschaftliche Geräte GmbH. HPLC Basics – Essential Guide to Chromatography Principles.

Sources

- 1. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]

- 2. fda.gov [fda.gov]

- 3. HPLC Column Selection Guide [scioninstruments.com]

- 4. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. agilent.com [agilent.com]

- 11. usp.org [usp.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

Application Notes & Protocols: Strategic Derivatization of 1-Hexyl-3-nitro-1H-pyrazole for Advanced Synthesis

Abstract

This document provides a comprehensive guide for the chemical derivatization of 1-Hexyl-3-nitro-1H-pyrazole, a versatile heterocyclic scaffold relevant to pharmaceutical and materials science research. We present a series of validated protocols focusing on key reactive sites: the nitro group and the C5 position of the pyrazole core. Methodologies detailed herein include nitro group reduction to a versatile amine intermediate, subsequent N-acylation, and direct C-H activation for arylation at the C5 position. The rationale behind reagent selection, reaction conditions, and procedural steps is thoroughly explained to empower researchers in developing novel analogues for structure-activity relationship (SAR) studies and new molecular entities.

Introduction: The this compound Scaffold

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, constituting the core of numerous therapeutic agents.[1] The this compound scaffold is of particular interest due to its unique electronic and structural features. The hexyl group at the N1 position imparts significant lipophilicity, influencing pharmacokinetic properties such as membrane permeability and protein binding. The electron-withdrawing nitro group at the C3 position profoundly modulates the electronic character of the pyrazole ring, serving both as a critical pharmacophore and, more importantly, as a versatile synthetic handle for a multitude of chemical transformations.

The strategic functionalization of this scaffold allows for the systematic exploration of chemical space. This guide focuses on two primary vectors of derivatization:

-

Transformation of the Nitro Group: Primarily its reduction to the corresponding amine, which opens a gateway to a vast array of subsequent reactions including amidation, sulfonamidation, and urea formation.

-

Functionalization of the Pyrazole Core: The electron-deficient nature of the ring, influenced by the nitro group, allows for specific C-H activation and functionalization, particularly at the C5 position.[2]

This document provides the theoretical basis and practical, step-by-step protocols for these key transformations.

Strategic Overview of Derivatization Pathways

The derivatization of this compound can be logically approached by targeting its most reactive sites. The nitro group offers a reliable route to amino-pyrazoles, while the C5-H bond is susceptible to modern cross-coupling methodologies.

Figure 1: Key derivatization strategies for this compound.

Synthesis of the Starting Material: this compound

The synthesis of the title compound is foundational. It is typically achieved through a two-step sequence: the synthesis of 3-nitro-1H-pyrazole followed by its N-alkylation.

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole generally involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes thermal rearrangement.[3][4]

-

Step A: Nitration of Pyrazole. Pyrazole is carefully nitrated using a mixture of nitric and sulfuric acids to yield 1-nitropyrazole.

-

Step B: Thermal Rearrangement. The isolated 1-nitropyrazole is heated in a high-boiling point solvent, such as benzonitrile, to induce rearrangement to the more stable 3-nitro-1H-pyrazole.[4] A typical procedure involves heating 1-nitropyrazole in benzonitrile at 180 °C for several hours, with yields often exceeding 90%.[4]

Protocol 2: N-Alkylation to Yield this compound

-

Rationale: This standard N-alkylation reaction proceeds via deprotonation of the pyrazole nitrogen by a suitable base, creating a nucleophilic pyrazolide anion that subsequently displaces a halide from an alkyl halide.

-

Materials:

-

3-Nitro-1H-pyrazole

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser or inert atmosphere setup (if using NaH)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (approx. 0.5 M), add finely ground potassium carbonate (1.5 eq).

-

Add 1-bromohexane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

-

Derivatization Protocols

Vector 1: Transformation of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most valuable transformations in this system, creating a nucleophilic handle for extensive further derivatization.

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups to amines.[5] The reaction proceeds with high chemoselectivity, typically leaving other functional groups intact under mild conditions. Alternative reagents like iron powder in acidic media can also be employed if certain functional groups are incompatible with hydrogenation.[5][6]

-

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Equipment:

-

Hydrogenation vessel (e.g., Parr shaker) or a flask equipped with a balloon of H₂

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).

-

Carefully add 10% Pd/C catalyst (5-10 mol % Pd). Caution: Pd/C is flammable, especially when dry. Handle with care.

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield 1-Hexyl-1H-pyrazol-3-amine, which is often pure enough for the next step or can be purified by chromatography if necessary.

-

-

Rationale: The resulting amine is a potent nucleophile that readily reacts with electrophilic acylating agents like acyl chlorides or anhydrides to form stable amide bonds.[7] Triethylamine or pyridine is used as a base to neutralize the HCl or acetic acid byproduct generated during the reaction.

-

Procedure Workflow:

Figure 2: Workflow for the acylation of 1-Hexyl-1H-pyrazol-3-amine.

-

Detailed Steps:

-

Dissolve 1-Hexyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.[7]

-

Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).

-

Wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target amide.

-

Vector 2: C5-H Functionalization via Direct Arylation

Direct C-H activation is a powerful, step-economical method for forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[8] For 4-nitropyrazoles, palladium-catalyzed reactions can selectively target the C5 position.[2]

-

Rationale: This reaction proceeds through a palladium-catalyzed C-H activation/C-C bond formation cycle. The N1-substituent can act as a directing group, and the electron-deficient nature of the ring facilitates the C-H activation step at the C5 position.

-

Materials:

-

This compound

-

Aryl bromide or iodide (e.g., bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., Potassium carbonate, K₂CO₃, or Cesium carbonate, Cs₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane)

-

-

Equipment:

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

-

Heating block or oil bath

-

Magnetic stirrer

-

-

Procedure:

-

To a Schlenk tube, add this compound (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol %), the phosphine ligand (10 mol %), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 1-Hexyl-5-aryl-3-nitro-1H-pyrazole product.

-

Summary of Derivatization Methods

The following table summarizes the key transformations discussed, providing a quick reference for strategic planning.

| Reaction Type | Target Position | Key Reagents | Typical Yields | Notes & Considerations |

| Nitro Reduction | C3-NO₂ | H₂, Pd/C | >90% | Highly efficient and clean. Sensitive to other reducible groups (alkenes, alkynes, some halides). |

| Amine Acylation | C3-NH₂ | Acyl Chloride, Base | 80-95% | A robust and high-yielding reaction. The amine is highly nucleophilic. |

| Direct C-H Arylation | C5-H | Aryl-Br, Pd(OAc)₂, Ligand, Base | 50-80% | Atom-economical. Requires optimization of catalyst, ligand, and base for each substrate.[2][8] |

| Suzuki Cross-Coupling | C5-Br (via bromination) | Arylboronic acid, Pd catalyst, Base | 70-90% | Requires a pre-functionalized pyrazole but is often very general and high-yielding.[6][9] |

Conclusion

The this compound scaffold is a highly tractable platform for generating diverse chemical libraries. The protocols outlined in this application note provide reliable and reproducible methods for functionalizing both the nitro group and the pyrazole core. By leveraging the reduction of the nitro group, researchers can access a key amine intermediate for a wide range of amide-based analogues. Furthermore, modern C-H activation techniques offer an elegant and efficient path to biaryl structures. These strategic derivatizations are essential tools for scientists engaged in drug discovery and materials science, enabling the systematic optimization of molecular properties.

References

- Liu, W., Li, Y., Xu, Y., et al. (2015). Research on the One-Pot Synthesis of 3-Nitro-1H-pyrazole. Fine Chemical Intermediates, 45(05), 60-62.

- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.

-

Faria, J. V., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(10), 1695. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

-

G. A. A. Al-H Mitan, et al. (2019). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 84(15), 9749–9758. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

-

D. B. G. Williams, et al. (2012). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 10(30), 5790-5805. Available at: [Link]

-

P. Svoboda, et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(4), 694-701. Available at: [Link]

- Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.

Sources

- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. guidechem.com [guidechem.com]

- 4. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. html.rhhz.net [html.rhhz.net]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-Hexyl-3-nitro-1H-pyrazole

Welcome to the technical support center for the synthesis of 1-hexyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process:

-

N-Alkylation of Pyrazole: The first step involves the N-alkylation of the pyrazole ring with a suitable hexylating agent, such as 1-bromohexane, to form 1-hexyl-1H-pyrazole. This reaction is usually carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

-

Nitration of 1-Hexyl-1H-pyrazole: The second step is the nitration of the 1-hexyl-1H-pyrazole intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the pyrazole ring. Achieving regioselectivity for the 3-position is a key challenge in this step. A common method involves the use of a nitrating mixture, such as nitric acid in sulfuric acid.

Q2: Why is regioselectivity an issue in the nitration of 1-hexyl-1H-pyrazole?

The pyrazole ring has multiple positions where nitration can occur (C3, C4, and C5). The directing effect of the N-hexyl group and the reaction conditions will influence the position of nitration. Direct nitration of 1-substituted pyrazoles can often lead to a mixture of 3-nitro and 5-nitro isomers, and sometimes the 4-nitro isomer, making purification challenging and reducing the yield of the desired 3-nitro product.

Q3: What are the common side products and impurities I should be aware of?

During the synthesis, you may encounter the following side products and impurities:

-

Isomeric Nitropyrazoles: The most common impurities are the 1-hexyl-5-nitro-1H-pyrazole and 1-hexyl-4-nitro-1H-pyrazole isomers.

-

Dinitrated Products: Under harsh nitrating conditions, dinitration of the pyrazole ring can occur.

-

Unreacted Starting Material: Incomplete N-alkylation or nitration will result in the presence of pyrazole, 1-hexyl-1H-pyrazole, or 1-nitropyrazole in your final product.

-

Byproducts from Decomposition: Strong acids and high temperatures can lead to the decomposition of starting materials and products, resulting in a complex mixture of impurities.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques are used to confirm the structure and purity of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure and identifying the position of the nitro group. The chemical shifts and coupling constants of the pyrazole ring protons are indicative of the substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and identify the presence of isomers or other impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low Yield of 1-Hexyl-1H-pyrazole (Step 1)

Symptoms:

-

Low isolated yield of the N-alkylated product.

-

Presence of unreacted pyrazole in the crude product.

-

Formation of a mixture of N1 and N2-alkylated pyrazoles (less common with simple alkyl halides but possible).

Possible Causes & Solutions:

| Possible Cause | Explanation | Recommended Solution |

| Incomplete Deprotonation | The base used may not be strong enough or used in insufficient quantity to fully deprotonate the pyrazole, leading to a low concentration of the reactive pyrazolide anion. | Use a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure you use at least a stoichiometric equivalent of the base. |

| Low Reactivity of Alkylating Agent | 1-Bromohexane is a suitable alkylating agent, but reaction times may need to be optimized. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting pyrazole is consumed. |

| Solvent Issues | The use of protic solvents can interfere with the reaction by protonating the pyrazolide anion. | Use anhydrous aprotic solvents such as DMF, THF, or acetonitrile to ensure a moisture-free environment. |

Problem 2: Low Yield and Poor Regioselectivity in the Nitration of 1-Hexyl-1H-pyrazole (Step 2)

Symptoms:

-

Low overall yield of the nitrated product.

-

Formation of a mixture of 3-nitro, 4-nitro, and 5-nitro isomers, with the 3-nitro isomer not being the major product.

-

Significant charring or decomposition of the reaction mixture.

Possible Causes & Solutions:

| Possible Cause | Explanation | Recommended Solution |

| Harsh Nitrating Conditions | A standard nitrating mixture (HNO3/H2SO4) can be too aggressive, leading to over-nitration and decomposition of the pyrazole ring. | Use a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can offer better regioselectivity. Alternatively, perform the reaction at a lower temperature (0-5 °C) with careful, dropwise addition of the nitrating agent. |

| Direct Nitration Challenges | Direct nitration of 1-alkylpyrazoles often yields a mixture of isomers. The 3- and 5-positions are electronically similar, leading to poor regioselectivity. | Consider a two-step approach: first, nitrate pyrazole to 1-nitropyrazole, which can then be thermally rearranged to 3-nitropyrazole.[1][2] The N-hexylation can then be performed on the 3-nitropyrazole. This indirect route can significantly improve the yield of the desired isomer. |

| Inadequate Temperature Control | Nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, decomposition, and the formation of unwanted byproducts. | Use an ice-salt bath to maintain a low and stable temperature throughout the addition of the nitrating agent. Monitor the internal temperature of the reaction closely. |

Problem 3: Difficulty in Separating Isomers of 1-Hexyl-nitropyrazole

Symptoms:

-

Co-elution of isomers during column chromatography.

-

Inability to obtain a pure sample of this compound.

Possible Causes & Solutions:

| Possible Cause | Explanation | Recommended Solution |

| Similar Polarity of Isomers | The 3-nitro and 5-nitro isomers, in particular, can have very similar polarities, making their separation by standard silica gel chromatography challenging. | Optimize your column chromatography conditions. Use a less polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to improve resolution. Consider using a different stationary phase, such as alumina, or employing preparative HPLC for difficult separations.[3] |

| Inappropriate Analytical Technique | TLC may not provide sufficient resolution to distinguish between closely related isomers. | Use HPLC with a suitable column (e.g., a phenyl-hexyl or C18 column) to get a better assessment of the isomeric ratio and to guide the purification strategy.[4] |

Experimental Protocols

Protocol 1: Synthesis of 1-Hexyl-1H-pyrazole

This protocol describes the N-alkylation of pyrazole using 1-bromohexane.

Materials:

-

Pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromohexane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF, add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1-bromohexane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-hexyl-1H-pyrazole.

Protocol 2: Synthesis of this compound (via Rearrangement)

This protocol utilizes the thermal rearrangement of an N-nitropyrazole intermediate to favor the formation of the 3-nitro isomer.

Step 2a: Synthesis of 1-Nitro-1H-pyrazole

-

Cool a mixture of acetic anhydride to 0-5 °C.

-

Add finely powdered pyrazole in one portion with vigorous stirring.

-

Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-nitropyrazole.

Step 2b: Thermal Rearrangement to 3-Nitro-1H-pyrazole

-

In a high-boiling point solvent such as benzonitrile or n-octanol, dissolve the 1-nitropyrazole from the previous step.

-

Heat the solution to reflux (typically 180-200 °C) for 2-4 hours.[2]

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the 3-nitropyrazole.

-

Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexanes.

-

Collect the solid by filtration and wash with hexanes to obtain crude 3-nitropyrazole.

Step 2c: N-Hexylation of 3-Nitro-1H-pyrazole

-

Follow the procedure outlined in Protocol 1 , using 3-nitropyrazole as the starting material instead of pyrazole.

-

Purify the final product, this compound, by column chromatography on silica gel.

Visualizations

General Synthetic Workflow

Caption: Decision tree for troubleshooting low yield in the nitration step.

References

-

MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Retrieved from [Link]

-

PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Retrieved from [Link]

-

PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

PMC. (2023). Manipulating nitration and stabilization to achieve high energy. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Retrieved from [Link]

-

Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]